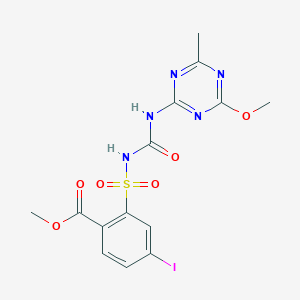

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

185119-76-0 |

|---|---|

分子式 |

C13H12IN5O6S |

分子量 |

493.24 g/mol |

IUPAC 名称 |

4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid |

InChI |

InChI=1S/C13H12IN5O6S/c1-6-15-11(18-13(16-6)25-2)17-12(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)21/h3-5H,1-2H3,(H,20,21)(H2,15,16,17,18,19,22) |

InChI 键 |

MBFHUWCOCCICOK-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC |

规范 SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)O |

其他CAS编号 |

144550-06-1 |

Pictograms |

Environmental Hazard |

同义词 |

4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid; Huzar; Triofensulfuron |

产品来源 |

United States |

作用机制

Target of Action

The primary target of Iodosulfuron-methyl is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched amino acids that are essential for plant growth.

Mode of Action

Iodosulfuron-methyl inhibits the activity of AHAS. This inhibition disrupts the synthesis of essential branched amino acids, leading to the cessation of weed growth. Some weed species have naturally occurring biotypes that are resistant to ahas-inhibiting herbicides.

Biochemical Pathways

The inhibition of AHAS disrupts the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine. This disruption affects the normal biochemical pathways of the plant, leading to the cessation of growth and eventually death.

Result of Action

The result of Iodosulfuron-methyl’s action is the effective control of broadleaf weeds in plant cultivations. By inhibiting the synthesis of essential branched amino acids, the compound stops weed growth, leading to their eventual death.

Action Environment

The efficacy and stability of Iodosulfuron-methyl can be influenced by environmental factors. For instance, it is known to be semi-volatile and may be persistent in aquatic systems. Additionally, the compound is phloem-xylem mobile in the target weed both via the foliage and via the soil, with clear predominance of foliar action.

生化分析

Biochemical Properties

Iodosulfuron-methyl exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase. This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine. By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in the plant, leading to the death of the weed.

Cellular Effects

The cellular effects of Iodosulfuron-methyl are primarily related to its impact on the synthesis of branched amino acids. By inhibiting the enzyme acetolactate synthase, it disrupts protein synthesis and cellular metabolism, leading to cell death. The herbicide disrupted the physiological function of plants by affecting several enzymatic antioxidants.

Molecular Mechanism

The molecular mechanism of action of Iodosulfuron-methyl involves the inhibition of the enzyme acetolactate synthase. This enzyme is crucial in the synthesis of branched amino acids. When this enzyme is inhibited by Iodosulfuron-methyl, the synthesis of these amino acids is disrupted, which in turn affects protein synthesis and leads to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iodosulfuron-methyl can change over time. For example, the herbicide’s efficacy was found to be reduced when applied during freezing stress. This suggests that the herbicide’s effectiveness can be influenced by environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。